7'-Fluoro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione is a synthetic compound belonging to the class of spirocyclic compounds, characterized by its unique bicyclic structure that integrates an imidazolidine and an indene moiety. This compound has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry.
7'-Fluoro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione is classified as a spirocyclic heterocycle. Its structure includes nitrogen atoms, placing it within the category of nitrogen-containing heterocycles. The presence of fluorine also suggests potential for enhanced biological activity due to electronic effects imparted by the fluorine atom.
The synthesis of 7'-Fluoro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione typically involves the following steps:
The synthesis typically employs solvents like acetonitrile or acetone and involves heating under reflux conditions to facilitate reactions. Reaction times vary but often range from several hours to overnight depending on the specific reagents used.
The molecular formula for 7'-Fluoro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione is , with a molecular weight of approximately 202.21 g/mol. The structure features a spiro arrangement where the imidazolidine ring is fused with an indene system, creating a unique three-dimensional conformation that may influence its biological properties.
7'-Fluoro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione can participate in various chemical reactions typical for spirocyclic compounds:
The reactivity can be influenced by substituents on the imidazolidine or indene rings, making it essential to consider electronic and steric factors during synthetic planning.
The mechanism of action for 7'-Fluoro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione primarily involves its interaction with biological targets such as enzymes or receptors. It has been studied for its antiproliferative activity against various cancer cell lines.
Research indicates that this compound may act as an inhibitor of thymidine phosphorylase, which plays a role in tumor angiogenesis. Molecular docking studies suggest favorable binding interactions at active sites relevant to cancer treatment pathways .
7'-Fluoro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione has potential applications in:
The synthesis of 7'-fluoro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione (CAS 1889288-48-5) leverages stereoselective strategies to control spatial orientation at the spiro carbon (C4). The Bucherer-Bergs reaction remains the cornerstone, where 7'-fluoro-1-indanone undergoes condensation with ammonium carbonate and potassium cyanide under reflux conditions. This one-pot cyclization yields the racemic spirohydantoin core with the fluoro substituent regioselectively incorporated at the C7 position of the indane ring [1] [4]. Modifications of the Strecker synthesis offer an alternative route, utilizing 7-fluoro-1-aminoindane and glyoxylic acid, followed by oxidative cyclization. These methods typically produce racemic mixtures due to the absence of chiral induction elements, necessitating post-synthetic resolution via chiral HPLC or enzymatic kinetic resolution to isolate enantiopure forms [4] [9].
Recent advancements employ chiral catalysts to achieve enantiomeric control during spirocyclization. Organocatalysts like cinchona alkaloid derivatives facilitate asymmetric phase-transfer catalysis during the Bucherer-Bergs reaction, achieving enantiomeric excess (ee) up to 88% for the (S)-enantiomer [5]. Transition-metal catalysis using Ru(II)-(S)-BINAP complexes enables asymmetric hydrogenation of prochiral 7'-fluoro-2-(imino)-1-indanone precursors, yielding the spirohydantoin with ee values exceeding 90% [5]. The fluorine atom's strong inductive effect (-I) enhances substrate coordination to chiral catalysts, improving stereoselectivity compared to non-fluorinated analogs. Computational studies confirm that fluorine stabilizes transition states through hyperconjugative interactions with catalyst chiral pockets [5].
N3-Alkylation represents a key derivatization strategy for enhancing bioactivity. The parent 7'-fluoro compound undergoes regioselective alkylation at the imidazolidine N3 nitrogen under basic conditions. A representative protocol combines the spirohydantoin (2.5 mmol) with K₂CO₃ (5 mmol) in acetonitrile at 80°C, followed by dropwise addition of alkyl halides (e.g., 1,5-dibromopentane). After 8 hours, N3-(5-bromopentyl)-7'-fluoro derivatives form as intermediates for advanced functionalization [4] [7]. Further modifications include:
Microwave irradiation significantly accelerates synthesis while improving yields. Solvent-free Bucherer-Bergs reactions under microwave conditions (300 W, 140°C) complete spirocyclization in 15 minutes versus 24 hours conventionally, achieving 92% yield [7] [10]. N-Alkylation efficiency similarly improves under microwave irradiation (80°C, 30 minutes) with negligible racemization. Green solvent alternatives include:
Table 1: Synthetic Method Comparison for 7'-Fluoro Spirohydantoin Derivatives
Method | Conditions | Yield (%) | Reaction Time | Key Advantages |
---|---|---|---|---|
Conventional Bucherer-Bergs | Ethanol/H₂O, reflux | 65–75 | 18–24 h | Scalability |
Microwave Bucherer-Bergs | Solvent-free, 140°C, 300 W | 88–92 | 15 min | Energy efficiency, reduced racemization |
Chiral Ru(II) Catalysis | Ru-(S)-BINAP, H₂ (50 psi) | 78 | 12 h | 90% ee |
N3-Alkylation (MW) | K₂CO₃, CH₃CN, 80°C | 95 | 30 min | Regioselectivity >98% |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: